GAT229

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

GAT229 has a wide range of scientific research applications:

Chemistry: Used as a tool to study the modulation of cannabinoid receptors.

Biology: Investigated for its role in modulating neurotransmitter release and synaptic plasticity.

Medicine: Explored for potential therapeutic applications in neurodegenerative diseases, pain management, and ocular hypertension.

Industry: Utilized in the development of new pharmacological agents targeting cannabinoid receptors .

Wirkmechanismus

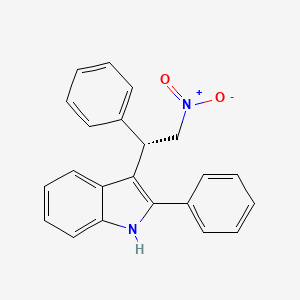

Target of Action

GAT229, also known as “3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole” or “(S)-3-(2-Nitro-1-phenylethyl)-2-phenyl-1H-indole”, is a positive allosteric modulator (PAM) of the cannabinoid receptor 1 (CB1) . The CB1 receptor is the most abundant G protein-coupled receptor (GPCR) in the brain, where it acts as a synaptic circuit breaker for hyperexcitability by decreasing neurotransmitter release .

Mode of Action

It binds at the extracellular (EC) ends of TMH2/3, just beneath the EC1 loop . At this site, this compound can act as a CB1 PAM only . This indicates that allosteric modulation may represent the net effect of binding at multiple sites .

Biochemical Pathways

This compound enhances the binding of the CB1 full agonist CP 55,940 to CHO cells expressing human recombinant CB1 (hCB1), as well as the activity of 2-arachidonoyl glycerol (2-AG) and arachidonoyl ethanolamide (AEA) in arrestin2 recruitment assays . It also increases ERK1/2 and PLCβ3 phosphorylation in HEK293 cells expressing hCB1 . This suggests that this compound potentiates endocannabinoid CB1 agonism by AEA to a larger extent compared with 2-AG .

Pharmacokinetics

It is known that this compound is a solid compound with a molecular weight of 3424 and is soluble in DMSO at 20 mg/mL . This information might suggest good bioavailability, but further studies would be needed to confirm this.

Result of Action

It also reduces intraocular pressure by 5.8 and 7.7 mm Hg after 6 and 12 hours, respectively, in a transgenic mouse model of ocular hypertension .

Action Environment

It is known that this compound is stable for at least 4 years when stored at -20°c

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of GAT229 involves the formation of the indole core structure followed by the introduction of the nitro-phenylethyl group. The reaction typically starts with the preparation of 2-phenyl-1H-indole, which is then subjected to nitration and subsequent reduction to introduce the nitro-phenylethyl group. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure consistency and quality. The compound is typically produced in a solid form and stored at low temperatures to maintain stability .

Analyse Chemischer Reaktionen

Types of Reactions

GAT229 undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The phenyl groups can undergo electrophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst

Major Products

Reduction: The major product is the corresponding amine derivative.

Substitution: The major products are halogenated derivatives of this compound

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

GAT211: Das racemische Gemisch aus GAT229 und seinem R-(+)-Enantiomer.

GAT228: Das R-(+)-Enantiomer von GAT211, das als partieller allosterischer Agonist mit schwacher positiver allosterischer Modulationsaktivität wirkt.

ZCZ011: Ein weiterer positiver allosterischer Modulator des CB1-Rezeptors .

Einzigartigkeit

This compound ist einzigartig in seiner Fähigkeit, die Bindung und Aktivität von CB1-Agonisten zu verstärken, ohne intrinsische Aktivität zu haben. Diese Eigenschaft macht es zu einem wertvollen Werkzeug für die Untersuchung der Modulation von Cannabinoid-Rezeptoren und die Erforschung therapeutischer Anwendungen mit reduzierten Nebenwirkungen im Vergleich zu direkten Agonisten .

Eigenschaften

IUPAC Name |

3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZDCJJHWPHZJD-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)[C@@H](C[N+](=O)[O-])C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.